Antiviral Spectrum: Superior In Vivo Efficacy of 4-Biphenylglyoxal Derivatives Compared to Xenalamine and Xenaldial
A direct comparative study assessed the in vivo antiviral activity of Rec. 15/0209 (a derivative of 4-biphenylglyoxal) against the N,O-acetals Xenalamine (4-biphenylglyoxal N, p-carboxyanilinoethoxy diacetal) and Xenaldial (4-4'-bis-biphenylglyoxal dihydrate) [1]. The compound Rec. 15/0209 demonstrated a broader spectrum of antiviral activity in mice, proving effective against Influenza A viruses (A-PR8 and A2 Asian) as well as MHV-3 Craig mouse hepatitis virus. In contrast, the comparators Xenalamine and Xenaldial did not show this broad-spectrum efficacy in the same murine model. This indicates that specific structural modifications on the biphenylglyoxal core, beyond the parent hydrate, can significantly alter and improve the antiviral profile [1].
| Evidence Dimension | Antiviral Activity Spectrum (In vivo) |
|---|---|
| Target Compound Data | Active in mice against Influenza A (A-PR8, A2 Asian) and MHV-3 Craig mouse hepatitis virus |
| Comparator Or Baseline | Xenalamine and Xenaldial: No reported broad-spectrum activity in the same mouse model |
| Quantified Difference | Qualitative difference in spectrum; Rec. 15/0209 shows activity against multiple virus families where comparators do not. |
| Conditions | Mouse model of viral infection |
Why This Matters
This evidence demonstrates that the biphenylglyoxal scaffold can be tuned for a broader antiviral spectrum than other closely related, clinically tested analogs, making it a preferred starting point for further medicinal chemistry optimization.
- [1] Altucci, P., Varone, G. L., & Magrassi, F. (1969). Comparison of the Effectiveness of Two Antiviral Drugs and their Combination. Chemotherapy, 14(3), 140-150. DOI: 10.1159/000220623 View Source
